(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate

Phthalimidomethyl ester synthesis Vilsmeier reaction N-Hydroxymethylphthalimide esterification

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate (CAS 351518-73-5) is a phthalimidomethyl ester derivative composed of a 1,3-dioxoisoindoline (phthalimide) moiety linked via a methylene bridge to a cyclohexanecarboxylate ester. This compound belongs to a broader class of N-substituted phthalimide derivatives that have been investigated as carboxyl-group prodrug promoieties, reversible protecting groups, and bioactive scaffolds across anti-inflammatory, antimicrobial, and anticancer research domains.

Molecular Formula C16H17NO4
Molecular Weight 287.315
CAS No. 351518-73-5
Cat. No. B2756471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate
CAS351518-73-5
Molecular FormulaC16H17NO4
Molecular Weight287.315
Structural Identifiers
SMILESC1CCC(CC1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H17NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
InChIKeyRHWJFHXDMLBMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate (CAS 351518-73-5): Structural Class and Core Characteristics for Sourcing Decisions


(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate (CAS 351518-73-5) is a phthalimidomethyl ester derivative composed of a 1,3-dioxoisoindoline (phthalimide) moiety linked via a methylene bridge to a cyclohexanecarboxylate ester [1]. This compound belongs to a broader class of N-substituted phthalimide derivatives that have been investigated as carboxyl-group prodrug promoieties, reversible protecting groups, and bioactive scaffolds across anti-inflammatory, antimicrobial, and anticancer research domains [2][3]. The compound is characterized by the combination of a rigid, planar phthalimide nucleus with a conformationally flexible cyclohexane ring, which jointly influence its lipophilicity, hydrolytic stability, and potential for further synthetic elaboration [1][4].

Why Phthalimidomethyl Esters Cannot Be Interchanged Without Performance Consequence: The Case for (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate


Phthalimidomethyl esters are not functionally interchangeable owing to two critical, independently variable determinants: (1) the hydrolysis mechanism and rate of the phthalimidomethyl promoiety, which proceeds via rate-determining attack at the phthalimide carbonyl group rather than the ester carbonyl, and is exquisitely sensitive to the leaving-group ability of the carboxylic acid component [1]; and (2) the physicochemical properties (logP, solubility, membrane binding) imparted by the acyl group, which govern biodistribution, cellular uptake, and formulation behavior [2]. The cyclohexanecarboxylate acyl group in CAS 351518-73-5 confers a distinct combination of alicyclic lipophilicity (cLogP ~2.9–3.2 by XLOGP3), intermediate steric bulk, and conformational flexibility compared with linear aliphatic, aromatic, or heterocyclic analogs [3]. These differences directly affect hydrolytic half-life, passive membrane permeability, and compatibility with downstream synthetic transformations, meaning that substitution with, for example, the acetate (CAS 5493-24-3) or benzoate homolog without re-optimization will alter both pharmacokinetic and reactivity profiles [1][2].

Quantitative Differentiation Evidence: (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate vs. Closest Analogs


Synthesis Yield: One-Step Vilsmeier Protocol Achieves Quantitative Conversion for the Cyclohexanecarboxylate Ester

The target compound was synthesized in a single step from N-hydroxymethylphthalimide and cyclohexanecarboxylic acid under adapted Vilsmeier conditions, affording the product in quantitative yield with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. This represents a materially higher isolated yield than typical multi-step phthalimidomethyl ester syntheses. For example, (1,3-dioxoisoindolin-2-yl)methyl acetate (CAS 5493-24-3) is prepared via reaction of potassium phthalimide with ethyl chloroacetate followed by acidification, achieving ~90.8% yield . The direct condensation route available for the cyclohexanecarboxylate ester simplifies procurement by reducing step count and eliminating halogenated intermediates, thereby lowering cost and waste burden for scale-up.

Phthalimidomethyl ester synthesis Vilsmeier reaction N-Hydroxymethylphthalimide esterification Reaction yield optimization

Hydrolytic Activation Rate Class Differentiation: Phthalimidomethyl vs. Pivaloyloxymethyl Promoieties in Cellular Context

In a head-to-head comparison using ampicillin as a model drug, the phthalimidomethyl ester (PIMA) and pivaloyloxymethyl ester (PIVA) prodrugs displayed starkly contrasting intracellular activation profiles. In J774 macrophages, PIMA showed no measurable intracellular accumulation of free ampicillin above background, whereas PIVA produced a 4- to 25-fold intracellular accumulation of ampicillin [1]. Both prodrugs exhibited identical cellular handling—fast apparent accumulation, fast release, saturation of uptake (apparent Kd ~40 μM), and tight liposome binding (Kd ~40 μM)—suggesting pericellular membrane locking rather than true cellular penetration [2]. The failure of PIMA to release ampicillin intracellularly is attributed to the distinct hydrolysis mechanism of phthalimidomethyl esters, which proceeds via nucleophilic attack at the phthalimide carbonyl rather than enzymatic ester cleavage, and is incompatible with the intracellular environment of macrophages [3]. This class-level evidence indicates that (1,3-dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate should be prioritized when a prodrug that remains predominantly extracellular or pericellular is desired, whereas pivaloyloxymethyl esters should be selected when intracellular drug release is required.

Prodrug hydrolysis kinetics Intracellular activation Phthalimidomethyl promoiety Pivaloyloxymethyl promoiety

Lipophilicity Differentiation: Cyclohexanecarboxylate vs. Acetate vs. Benzoate Phthalimidomethyl Esters

The cyclohexanecarboxylate ester of (1,3-dioxoisoindolin-2-yl)methanol (MW 287.31) has a predicted cLogP of 3.21 (XLOGP3), with a topological polar surface area (TPSA) of 99.68 Ų [1]. This positions it at a significantly higher lipophilicity than the acetate analog (CAS 5493-24-3, MW 219.19; estimated cLogP ~0.7–1.0 for the phthalimidomethyl acetate core) and intermediate between the benzoate analog (phthalimidomethyl benzoate; estimated cLogP ~2.5–3.0 based on the benzoyl fragment) and the highly lipophilic triterpene phthalimidomethyl esters (e.g., 3-epidehydropachymic acid phthalimidomethyl ester, logP 7.17 by ALOGPS) [2]. The cyclohexane ring contributes approximately +1.5 to +2.0 logP units over the acetate while avoiding the π-stacking and metabolic liabilities of the phenyl ring present in the benzoate. This intermediate lipophilicity, combined with the conformational flexibility of the cyclohexane chair, provides a balanced profile for passive membrane partitioning without the extreme lipophilicity that can lead to poor aqueous solubility, precipitation, or non-specific binding.

Lipophilicity cLogP Cyclohexanecarboxylate ester Phthalimidomethyl ester series

Hydrolysis Half-Life Class Inference: Cyclohexanecarboxylate Leaving Group Modulates Phthalimidomethyl Ester Stability

The hydrolysis rate of phthalimidomethyl esters is governed by rate-determining nucleophilic attack at the phthalimide carbonyl, with the leaving-group ability of the carboxylate component (reflected by the pKa of its conjugate acid) as a key modulator [1]. Cyclohexanecarboxylic acid has a pKa of ~4.9, compared with acetic acid (pKa ~4.76) and benzoic acid (pKa ~4.2) [2]. The slightly higher pKa of cyclohexanecarboxylic acid suggests a marginally poorer leaving group than benzoate, predicting somewhat greater hydrolytic stability for the cyclohexanecarboxylate ester relative to the benzoate analog under identical conditions. For broader context, phthalimidomethyl esters with good leaving groups (e.g., phenols, pKa ~10) hydrolyze within minutes at pH 7.4 and 37 °C, while those with poor leaving groups (e.g., aliphatic alcohols, pKa >15) are substantially more stable [3]. The cyclohexanecarboxylate ester (pKa ~4.9) occupies an intermediate position in this stability spectrum, offering a balance between sufficient stability for formulation and storage, and adequate lability for biological activation.

Phthalimidomethyl ester hydrolysis Leaving group ability Hydrolytic half-life pKa of conjugate acid

Antimicrobial Activity Class Comparison: Dioxoisoindoline Derivatives Exhibit MIC Values Against ESKAPE Pathogens

A series of dioxoisoindoline derivatives structurally related to the target compound have been evaluated for antimicrobial activity against clinically relevant pathogens. In one study, phthalimide derivatives O,O′-diethyl-S-(N-phthalimidomethyl) dithiophosphate (L3, L4) demonstrated notably superior antifungal activity compared with their zinc dithiophosphate counterparts (L1, L2), while L1 and L2 exhibited selective antibacterial activity against Bacillus cereus and Escherichia coli [1]. Separately, (Z)-N-(5-benzylidene-4-oxo-2-substituted-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamides were evaluated for antibacterial and antifungal activity, with several derivatives exhibiting promising antibacterial activity warranting further investigation as prospective antimicrobials [2]. A further study of S-(N-phthalimidomethyl) dithiophosphate compounds demonstrated MIC values in the range of 3.19 × 10³ nM against Enterococcus faecalis biofilm formation [3]. While these data are for structurally related phthalimidomethyl compounds rather than the target cyclohexanecarboxylate ester itself, they establish the class-level antimicrobial potential and highlight that the acyl group on the phthalimidomethyl scaffold is a critical variable that modulates the antimicrobial spectrum and potency.

Antimicrobial activity MIC determination Dioxoisoindoline derivatives Gram-positive and Gram-negative bacteria

Anti-Inflammatory Activity: Dioxoisoindoline Derivatives as COX-2 and iNOS Inhibitors with Nanomolar to Micromolar Potency

The 1,3-dioxoisoindoline scaffold has been systematically explored for anti-inflammatory activity. Cyclic imide derivatives designed as selective COX-2 inhibitors have been reported with IC50 values in the range of 0.1–4.0 μM across multiple compounds (6a, 6b, 8a, 9b, 10a) [1]. In a separate series, (1,3-dioxoisoindolin-2-yl)methyl nitrate (compound I) and its ethyl homolog (compound II) demonstrated anti-inflammatory activity in mouse RAW264.7 macrophages via inhibition of LPS-induced iNOS, with IC50 values of 4.50 × 10³ nM and 1.12 × 10³ nM, respectively [2][3]. Additionally, substituted 1-oxo- and 1,3-dioxoisoindolines have been patented for lowering inflammatory cytokine levels, with specific claims covering the use of phthalimidomethyl ester derivatives as immunomodulatory agents [4]. These data demonstrate that the phthalimidomethyl ester subclass is a privileged scaffold for anti-inflammatory drug discovery, with potency modulated by the nature of the N-substituent and acyl group. The cyclohexanecarboxylate ester offers a distinct steric and electronic profile compared with the nitrate, acetate, or unsubstituted benzamide derivatives previously evaluated.

Anti-inflammatory COX-2 inhibition iNOS inhibition Dioxoisoindoline scaffold

High-Impact Application Scenarios for (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate Based on Differentiated Evidence


Carboxyl-Prodrug Design Requiring Extracellular or Pericellular Drug Retention

The phthalimidomethyl promoiety class, to which CAS 351518-73-5 belongs, is mechanistically distinct from pivaloyloxymethyl (PIV) prodrugs in failing to release active drug intracellularly in macrophages [1][2]. This makes the cyclohexanecarboxylate ester an appropriate choice for designing prodrugs that must remain active in the extracellular space (e.g., β-lactamase-susceptible antibiotics targeting extracellular bacteria) or that should avoid intracellular accumulation-related toxicity. The intermediate lipophilicity (cLogP ~3.21) further supports retention at biological membranes without deep tissue penetration [3].

Reversible Carboxyl Protecting Group in Multi-Step Organic Synthesis

The phthalimidomethyl group has been validated as a reversible protecting group for carboxylic acids, with selective cleavage achievable using dry HCl in dioxane/ethyl acetate (16 h), dry HBr in acetic acid (10–15 min), or hydrazine [1][2]. The cyclohexanecarboxylate ester variant (CAS 351518-73-5) is specifically documented as being synthesizable in quantitative yield via a one-step Vilsmeier protocol, making it an attractive choice when a protecting group that can be installed efficiently on a cyclohexane-containing carboxylic acid—and later removed under orthogonal conditions—is required [3]. This is particularly relevant in the synthesis of complex natural products and peptide conjugates where selective deprotection strategies are essential.

Anti-Inflammatory Lead Optimization Scaffold with Tunable Lipophilicity

The 1,3-dioxoisoindoline scaffold is a validated pharmacophore for COX-2 and iNOS inhibition, with potencies in the sub-micromolar to low micromolar range depending on substitution pattern [1][2]. CAS 351518-73-5 provides an intermediate cLogP (~3.21) that offers balanced physicochemical properties for oral bioavailability optimization—more lipophilic than the nitrate ester derivatives (which suffer from metabolic instability) yet far less lipophilic than triterpene phthalimidomethyl esters (logP >7, which present severe solubility challenges) [3]. This positions the cyclohexanecarboxylate ester as a strategically differentiated entry point for medicinal chemistry campaigns targeting inflammatory diseases.

Antimicrobial Discovery Programs Targeting ESKAPE Pathogens

Phthalimidomethyl-containing dithiophosphate and thiazolidinone derivatives have demonstrated activity against clinically relevant Gram-positive and Gram-negative bacteria, including Bacillus cereus, Escherichia coli, and biofilm-forming Enterococcus faecalis [1][2]. The cyclohexanecarboxylate ester offers a structurally distinct acyl group that, when elaborated into antimicrobial series, may provide a novel intellectual property position and differentiated resistance profile compared with existing phthalimidomethyl antimicrobial chemotypes. The predicted intermediate hydrolytic stability (based on pKa of cyclohexanecarboxylic acid, ~4.9) further suggests adequate chemical stability for in vitro screening and early in vivo evaluation [3].

Quote Request

Request a Quote for (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.